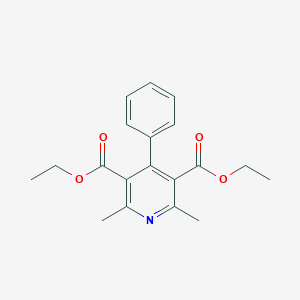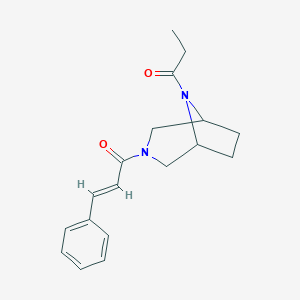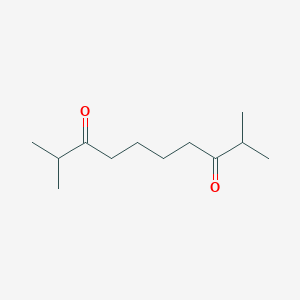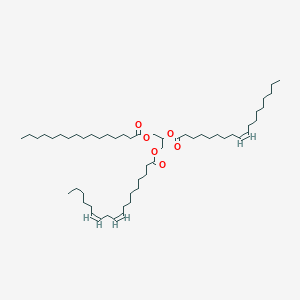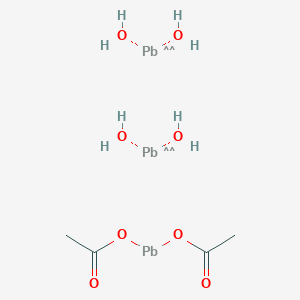
4-Phenylcyclohexanecarbaldehyde
Übersicht
Beschreibung
Synthesis Analysis The synthesis of compounds related to 4-Phenylcyclohexanecarbaldehyde involves various strategies, including organocatalytic approaches and multicomponent reactions. Organocatalytic domino reactions allow the formation of spirocyclohexane carbaldehydes with high stereoselectivity (Anwar, Li, & Chen, 2014). Additionally, multicomponent condensations offer a pathway to functionalized cyclohexyl-substituted compounds, demonstrating the versatility of cyclohexanecarbaldehyde in synthesis (Dyachenko, 2006).
Molecular Structure Analysis The molecular structure and vibrational frequencies of related compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated, providing insights into the electronic polarization and potential sites for electrophilic and nucleophilic attacks (Mary et al., 2015).
Chemical Reactions and Properties Research on 4-Phenylcyclohexanecarbaldehyde derivatives highlights their involvement in various chemical reactions, including cyclocondensation, to yield complex structures like spiro[4.5]decanone (Dell’Amico et al., 2014). These reactions showcase the compound's reactivity and its potential as a building block in synthetic chemistry.
Physical Properties Analysis The physical properties of 4-Phenylcyclohexanecarbaldehyde and its derivatives, including solubility, melting point, and boiling point, are crucial for its application in chemical syntheses. While specific data on these properties are not detailed in the papers reviewed, they are typically determined experimentally as part of the compound's characterization process.
Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophiles or electrophiles, play a significant role in its utility in organic synthesis. The compound's ability to participate in organocatalytic asymmetric reactions, for instance, highlights its reactivity and versatility in constructing chiral molecules with high stereocontrol (Li, Gu, & Chen, 2014).
Wissenschaftliche Forschungsanwendungen
4-Phenylcyclohexanecarbaldehyde is a chemical compound with the CAS Number: 1466-74-6 . It’s a type of chalcone, which are precursors of the biosynthesis of flavonoids present in plants . These motifs serve a wide range of applications, from synthetic to pharmacological to physical spheres .
- Summary of the Application : Chalcones like 4-Phenylcyclohexanecarbaldehyde are versatile intermediates in synthesizing various classes of compounds of biological and physical interest . They have been known to possess enormous biological activities and physical properties like semiconductor, non-linear optical, fluorescence, and electronic properties .
- Methods of Application or Experimental Procedures : One of the methods to synthesize chalcones is the Claisen-Schmidt condensation of aromatic aldehydes and aromatic ketones in acidic or basic conditions . The MnO2 nanorods on graphene oxide act as excellent catalysts for chalcones synthesis via Claisen-Schmidt condensation .
- Results or Outcomes : The presence of reactive α,β-unsaturated carbonyl moiety in chalcones makes them a versatile intermediate in synthesizing various classes of compounds of biological and physical interest .
Eigenschaften
IUPAC Name |
4-phenylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXMWDBBUJWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573804, DTXSID201287229 | |
| Record name | 4-Phenylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Phenylcyclohexanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexanecarbaldehyde | |
CAS RN |
1466-74-6, 126781-72-4 | |
| Record name | 4-Phenylcyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Phenylcyclohexanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylcyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

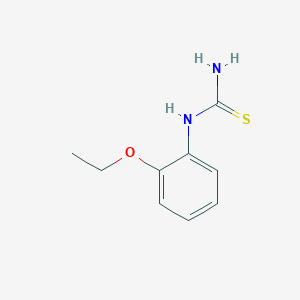


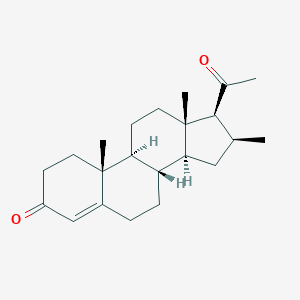
![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)
